molecular formula C8H16N2S B6143836 2-(2-methylpiperidin-1-yl)ethanethioamide CAS No. 1016805-62-1

2-(2-methylpiperidin-1-yl)ethanethioamide

Cat. No. B6143836
CAS RN: 1016805-62-1
M. Wt: 172.29 g/mol
InChI Key: DSDUMJBZNKJMIX-UHFFFAOYSA-N
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Description

2-(2-Methylpiperidin-1-yl)ethanethioamide, commonly referred to as 2ME2, is an organosulfur compound that has been studied for its potential applications in scientific research. It has a wide range of applications, from being used as a reagent in organic synthesis to being studied as a possible therapeutic agent for neurological disorders.

Scientific Research Applications

2ME2 has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of chiral compounds, and as a possible therapeutic agent for neurological disorders. In addition, 2ME2 has been studied for its potential use as an anti-inflammatory agent, an anti-cancer agent, and an anti-viral agent.

Mechanism of Action

2ME2 has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2ME2 increases the amount of acetylcholine in the brain, which can lead to improved memory and cognitive function.
Biochemical and Physiological Effects
2ME2 has been shown to have a variety of biochemical and physiological effects. In animal studies, 2ME2 has been shown to increase the level of acetylcholine in the brain, leading to improved memory and cognitive function. In addition, 2ME2 has been shown to reduce inflammation, decrease oxidative stress, and act as an antioxidant.

Advantages and Limitations for Lab Experiments

2ME2 is a relatively stable compound and can be stored at room temperature. This makes it an ideal compound for laboratory experiments. However, 2ME2 is also a relatively toxic compound and should be handled with care. It is also important to note that 2ME2 can be degraded by light, heat, and air, so it should be stored in a dark, cool, and airtight container.

Future Directions

The potential applications of 2ME2 are vast and there are many potential future directions for research. These include further studies on the biochemical and physiological effects of 2ME2, as well as its potential use as an anti-inflammatory, anti-cancer, and anti-viral agent. In addition, further research could be conducted into the mechanism of action of 2ME2 and its potential use as a therapeutic agent for neurological disorders. Finally, further studies could be conducted into the synthesis of 2ME2 and its potential use as a reagent in organic synthesis.

Synthesis Methods

2ME2 can be synthesized through a variety of methods, including the reaction of 2-methylpiperidine and ethanethioamide in the presence of an acid catalyst. The reaction is typically conducted at a temperature of 80-100°C for 1-2 hours. Other methods of synthesis include the reaction of 2-methylpiperidine and ethanethioamide with an alkyl halide, or the reaction of 2-methylpiperidine and ethanethioamide with an alkyl sulfate.

properties

IUPAC Name

2-(2-methylpiperidin-1-yl)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c1-7-4-2-3-5-10(7)6-8(9)11/h7H,2-6H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDUMJBZNKJMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290830
Record name 2-Methyl-1-piperidineethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpiperidin-1-yl)ethanethioamide

CAS RN

1016805-62-1
Record name 2-Methyl-1-piperidineethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016805-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-piperidineethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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